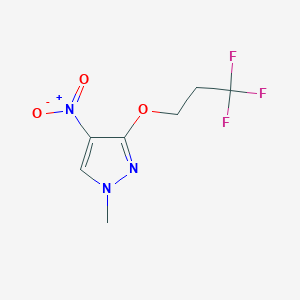![molecular formula C23H18ClN5O3 B2650380 8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886898-02-8](/img/no-structure.png)
8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H18ClN5O3 and its molecular weight is 447.88. The purity is usually 95%.
BenchChem offers high-quality 8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Study of Morbidity with Potential Exposure to Related Compounds
Research has explored the health outcomes associated with exposure to compounds that share some structural characteristics with the compound of interest. For instance, a study on vinclozolin, a compound with a dione functionality similar to the compound , examined the health effects on employees exposed to it over a period of one to thirteen years. The study found no evidence of health effects induced by vinclozolin, including hormonal responses and liver injury, which might be relevant when considering the safety profile of structurally related compounds (Zober et al., 1995).
Pharmacological Effects of Structurally Similar Compounds
Compounds with the imidazo purine structure have been explored for their pharmacological effects. For example, oxymetazoline, an imidazoline derivative, is widely used as a nasal decongestant and has been studied for its effects on nasal mucosal blood flow (Bende & Löth, 1986). Similarly, midazolam, another compound with an imidazo benzodiazepine structure, has been studied for its effects on sleep parameters in normal subjects, showing changes in sleep quality and duration (Krieger, Mangin & Kurtz, 1983). These studies could provide insights into the potential pharmacological applications of compounds with a similar structural framework.
Toxicological Studies
Investigations into the toxicological aspects of compounds with certain structural similarities have also been conducted. For example, a study on imidacloprid, a compound with an imidazo ring, examined a case of fatal intoxication, providing insights into the potential toxicological profiles of related compounds (Shadnia & Moghaddam, 2008).
Propriétés
Numéro CAS |
886898-02-8 |
|---|---|
Nom du produit |
8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Formule moléculaire |
C23H18ClN5O3 |
Poids moléculaire |
447.88 |
Nom IUPAC |
6-(4-chlorophenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H18ClN5O3/c1-14(30)12-28-21(31)19-20(26(2)23(28)32)25-22-27(19)13-18(15-6-4-3-5-7-15)29(22)17-10-8-16(24)9-11-17/h3-11,13H,12H2,1-2H3 |
Clé InChI |
URNCPFPVLGKRJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



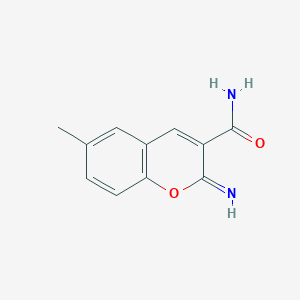
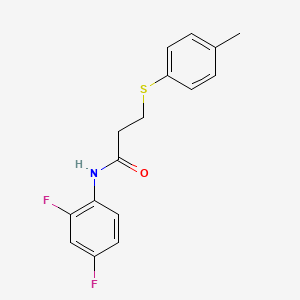
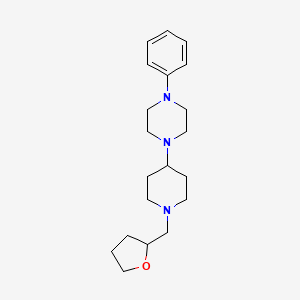
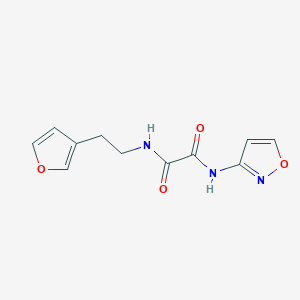
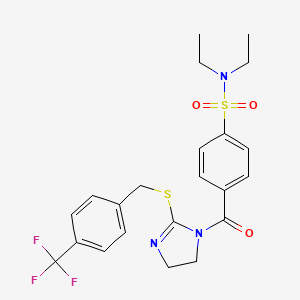
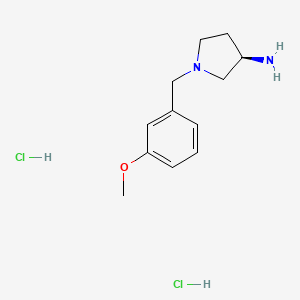
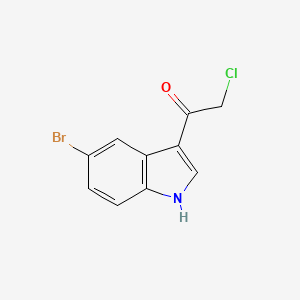
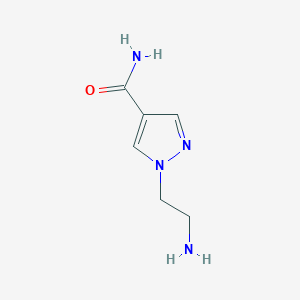
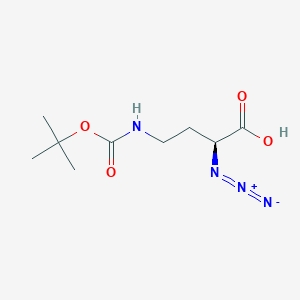
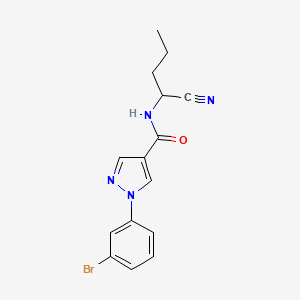
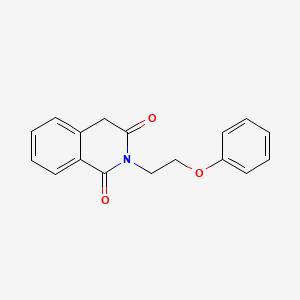
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)
